Palladium-Catalyzed C–N Bond Activation Yields: Ethyl Ester vs. Methyl Ester vs. Acrylonitrile
In a palladium-catalyzed C–N bond activation reaction for β-amino acid derivative synthesis, ethyl 3-(diethylamino)acrylate achieved an isolated yield of approximately 95%, representing the highest yield among the acrylate esters and nitriles evaluated in the study [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed β-amino acid derivative synthesis |
|---|---|
| Target Compound Data | ~95% |
| Comparator Or Baseline | Methyl acrylate derivative: ~92%; Acrylonitrile derivative: ~82% |
| Quantified Difference | +3% over methyl analog; +13% over nitrile analog |
| Conditions | Palladium-catalyzed reaction of triethylamine with acrylate esters; isolated yields reported |
Why This Matters
Higher isolated yield directly reduces raw material consumption per unit of product and simplifies purification workflows, lowering total cost of ownership for synthetic route implementation.
- [1] Zou, B.; Jiang, H. F.; Wang, Z. Y. Palladium‐Catalyzed C–N Bond Activation: The Synthesis of β‐Amino Acid Derivatives from Triethylamine and Acrylates. European Journal of Organic Chemistry 2007, 2007 (27), 4600-4604. View Source
